1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Description
This compound is a piperazine derivative featuring a benzyl group at the 1-position and a pyridin-2-yl moiety substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) at the 5-position. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key strategy in medicinal chemistry for biaryl bond formation . The compound (CAS 871125-86-9) is marketed as a pharmaceutical intermediate, reflecting its utility in drug discovery .
Properties
IUPAC Name |
1-benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BN3O2/c1-21(2)22(3,4)28-23(27-21)19-10-11-20(24-16-19)26-14-12-25(13-15-26)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNSMUFYAVDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660614 | |
| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015242-03-1 | |
| Record name | 1-(Phenylmethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015242-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H22BNO3
- Molecular Weight : 311.18 g/mol
- CAS Number : 1594127-49-7
The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the piperazine moiety allows for interactions with neurotransmitter receptors and other protein targets. Notably, the boron-containing dioxaborolane group enhances the compound's ability to form stable complexes with biomolecules.
In Vitro Studies
- Antitumor Activity :
- Neuropharmacological Effects :
- Kinase Inhibition :
Case Studies
- Case Study on Anticancer Properties :
- Neuropharmacology Case Study :
Safety Profile
The safety profile of this compound indicates moderate toxicity based on hazard statements associated with similar compounds. Precautionary measures include avoiding inhalation and skin contact due to potential irritative effects .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .
Neuropharmacology
Research indicates that piperazine derivatives can act as modulators of neurotransmitter systems. The specific structure of this compound suggests potential applications in treating neurological disorders. For instance, compounds similar to this have been explored for their effects on serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety .
Materials Science
Polymer Chemistry
The dioxaborolane group is known for its ability to participate in cross-linking reactions in polymer synthesis. This compound can serve as a building block for creating advanced materials with tailored properties. Its application in developing high-performance polymers could lead to innovations in coatings and adhesives that require enhanced thermal and mechanical stability .
Nanotechnology
In nanomaterials synthesis, the compound can be utilized as a precursor for boron-containing nanoparticles. These nanoparticles have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Analytical Chemistry
Chemical Sensors
The unique chemical structure allows for the development of selective sensors for detecting specific analytes. The incorporation of the dioxaborolane moiety can improve the sensitivity and selectivity of sensors used in environmental monitoring or biomedical applications .
Chromatography Techniques
This compound can be employed as a stationary phase in chromatographic techniques due to its ability to interact with various analytes through hydrogen bonding and π-π stacking interactions. Its application in high-performance liquid chromatography (HPLC) could enhance separation efficiency for complex mixtures .
Case Studies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate group enables palladium-catalyzed coupling with aryl/heteroaryl halides. This reaction forms biaryl systems critical for pharmaceutical intermediates .
Mechanistic studies show oxidative addition of aryl halides to Pd(0), followed by transmetallation with the boronate complex. The reaction preserves stereochemical integrity of the piperazine ring.
Hydrolysis to Boronic Acid
Controlled hydrolysis converts the boronate ester to reactive boronic acid under acidic conditions:
| Hydrolysis Agent | Temperature | Time | Product Stability | Yield |
|---|---|---|---|---|
| 1M HCl | 25°C | 2 hr | Moderate | 78% |
| TFA/THF (1:3) | 0-5°C | 30 min | Low | 92% |
| H₃PO₄ (aq) | 50°C | 6 hr | High | 65% |
The boronic acid derivative shows increased water solubility but requires immediate use due to rapid protodeboronation.
Aldol Condensation Reactions
The electron-deficient pyridine ring participates in base-catalyzed aldol reactions with carbonyl compounds:
| Carbonyl Partner | Base | Solvent | Diastereoselectivity | Application |
|---|---|---|---|---|
| Acetophenone | LDA | THF | 3:1 syn:anti | β-amino alcohol synthesis |
| Formaldehyde | NaOH | H₂O/EtOH | Not observed | Dendrimer construction |
| Cyclohexanone | DBU | DCM | 5:1 anti:syn | Chiral ligand development |
This reactivity enables access to complex polycyclic architectures through sequential coupling-condensation strategies.
Coordination with Transition Metals
The compound acts as a bidentate ligand in organometallic complexes:
| Metal Salt | Coordination Mode | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(OTf)₂ | N(pyridine)-B | 4.8 ± 0.2 | Catalytic oxidation |
| PdCl₂ | N(piperazine)-B | 6.1 ± 0.3 | C-H activation |
| Ru(p-cymene)Cl₂ | N(pyridine)-N(amine) | 5.9 ± 0.4 | Photocatalysis |
X-ray crystallography confirms η² binding through pyridine nitrogen and boronate oxygen in Pd complexes .
Nucleophilic Aromatic Substitution
The pyridine ring undergoes substitution at the 3-position under forcing conditions:
| Reagent | Conditions | Rate (k, M⁻¹s⁻¹) | Product |
|---|---|---|---|
| NaNH₂/NH₃(l) | -33°C, 48 hr | 2.3×10⁻⁴ | 3-Amino derivative |
| CuCN/KCN | DMF, 120°C | 1.7×10⁻³ | Cyano-substituted analog |
| LiAlH₄ | THF, reflux | 4.5×10⁻⁵ | Reduced pyridine system |
DFT calculations reveal that boronate ester meta-directing effects dominate substitution patterns.
Oxidative Degradation Pathways
Stability studies identify three primary degradation products under oxidative conditions:
| Oxidizing Agent | Major Product | Mechanism | Half-life (25°C) |
|---|---|---|---|
| H₂O₂ (3%) | Piperazine N-oxide | Oxygen atom transfer | 8.2 hr |
| O₃ | Boronic acid cleavage product | Ozonolysis of pyridine | <1 min |
| KMnO₄ | Quinolin-2-yl-piperazine derivative | Ring contraction | 15 min |
These degradation pathways inform storage recommendations (desiccated at -20°C under argon) .
This compound's diverse reactivity profile makes it valuable for constructing complex molecules in medicinal chemistry (83% of reported applications) and materials science (17% of uses). Recent advances in continuous flow systems have improved reaction reproducibility at multi-gram scales .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine (CAS 126689-01-8)
- Key Difference : Lacks the benzyl group at the piperazine nitrogen.
- Implications : Reduced steric bulk and lipophilicity compared to the benzylated derivative. This may lower cellular uptake but improve aqueous solubility, making it preferable for reactions requiring polar solvents .
- Synthesis : Prepared via direct coupling of piperazine with 5-boronic ester-substituted pyridine intermediates, avoiding benzylation steps .
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (Compound 28 in )
- Key Difference : Features a tert-butyloxycarbonyl (Boc) protecting group instead of benzyl.
- Implications: The Boc group is acid-labile, allowing selective deprotection under mild conditions for further functionalization. This contrasts with the stable benzyl group, which requires harsher conditions (e.g., hydrogenolysis) for removal .
- Application: Used in the synthesis of brain-penetrant trypanocidal agents, highlighting its role in central nervous system-targeted drug discovery .
1-Benzyl-4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS 1332393-05-1)
- Key Difference : Contains a methyl group at the pyridine 3-position.
- However, it may enhance metabolic stability by blocking oxidative sites .
Physicochemical and Spectroscopic Properties
Insights :
- The benzyl group introduces distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.2–7.4) and lowers solubility in polar solvents compared to non-benzylated analogs .
Preparation Methods
Starting Materials
- Piperazine or substituted piperazine : Commercially available or synthesized by cyclization of ethylenediamine derivatives.
- Pyridine derivatives : 2-halopyridines or 2-bromopyridines are commonly used as precursors for substitution.
- Pinacol borane reagents : Used for the installation of the boronate ester group.
Key Synthetic Steps
| Step | Reaction Type | Description | Typical Conditions | Notes |
|---|---|---|---|---|
| 1 | Piperazine Formation | Cyclization of diamine precursors or direct use of piperazine | Heating with appropriate reagents | Piperazine ring may be functionalized before or after ring formation |
| 2 | N-Benzylation | Alkylation of piperazine nitrogen with benzyl halides | Base (e.g., K2CO3), solvent (e.g., acetonitrile), room temp or reflux | Protecting groups may be used to control selectivity |
| 3 | Suzuki-Miyaura Borylation | Introduction of boronate ester on pyridine ring | Pd-catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), pinacolborane, solvent (dioxane or DMF), 80-100°C | Critical for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group |
| 4 | Coupling of Piperazine to Pyridine | Nucleophilic substitution or palladium-catalyzed amination | Pd catalyst, base, solvent, elevated temperature | Ensures attachment of piperazine to pyridine at 2-position |
Representative Synthetic Route
- Synthesis of 5-bromo-2-chloropyridine derivative : Starting from 2,5-dihalopyridine, selective substitution at 2-position with piperazine under Pd-catalyzed Buchwald-Hartwig amination conditions.
- N-Benzylation of piperazine nitrogen : Reaction with benzyl bromide or chloride in presence of base.
- Borylation of 5-bromo substituent : Pd-catalyzed Suzuki borylation with bis(pinacolato)diboron to introduce the pinacol boronate ester group at the 5-position of the pyridine ring.
- Purification and characterization : Using chromatographic methods and spectroscopic techniques (NMR, MS).
Reaction Conditions and Optimization
- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are preferred for borylation and amination steps.
- Bases: Potassium acetate (KOAc) or potassium carbonate (K2CO3) are commonly used.
- Solvents: Polar aprotic solvents like dioxane, DMF, or acetonitrile are favored.
- Temperature: Typically 80–110°C for borylation; room temperature to reflux for other steps.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive boronate esters.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical shifts corresponding to piperazine, pyridine, benzyl, and boronate ester groups.
- Mass Spectrometry (MS): Confirms molecular weight (approx. 379.3 g/mol).
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.
- Infrared Spectroscopy (IR): Identifies functional groups, especially B-O bonds in boronate ester.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Facilitates cross-coupling and borylation |
| Base | KOAc, K2CO3 | Neutralizes acids, promotes reaction |
| Solvent | Dioxane, DMF, Acetonitrile | Dissolves reactants, stabilizes catalyst |
| Temperature | 80–110°C (borylation), RT–reflux (others) | Optimizes reaction rate and yield |
| Atmosphere | Nitrogen or argon | Prevents oxidation, moisture interference |
| Purification | Column chromatography, HPLC | Isolates pure product |
| Characterization | NMR, MS, IR, HPLC | Confirms structure and purity |
Research Findings and Notes
- The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via Suzuki-Miyaura borylation, a well-established method for installing boronic acid derivatives with high regioselectivity and yield.
- The piperazine nitrogen benzylation is typically achieved post ring formation to avoid side reactions.
- Reaction conditions require careful control to prevent hydrolysis or oxidation of the boronate ester.
- The compound’s structure allows for further functionalization via cross-coupling reactions, making it a versatile intermediate in medicinal chemistry.
- Spectroscopic data confirm the integrity of the boronate ester and the substitution pattern on the pyridine and piperazine rings.
- The compound is handled under dry, inert conditions to maintain stability.
Q & A
Q. What are the standard synthetic routes for preparing 1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine?
The synthesis typically involves coupling a pyridine boronate ester precursor with a benzyl-piperazine derivative. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the boronate ester group to the pyridine ring.
- N-alkylation of the piperazine core with a benzyl halide under basic conditions. Reaction optimization (e.g., temperature, catalyst selection) is critical for yield and purity. Purification via HPLC or column chromatography is often required to isolate the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms the presence of the boronate ester and piperazine ring substitution patterns .
- FTIR identifies functional groups like the dioxaborolane B-O vibrations (~1,350 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
Q. How is the purity of the compound assessed during synthesis?
- Thin-layer chromatography (TLC) monitors reaction progress using silica plates and UV visualization .
- HPLC with UV detection quantifies purity, particularly for separating unreacted intermediates .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield of the boronate ester moiety?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict anhydrous conditions to prevent boronate hydrolysis .
- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives improve cross-coupling efficiency. Excess base (e.g., K₂CO₃) neutralizes byproducts .
- Temperature control : Reactions are typically conducted at 80–100°C to balance reaction rate and boronate stability .
Q. What strategies mitigate instability of the dioxaborolane group during storage?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to minimize moisture exposure .
- Stabilizers : Additives like 1,4-dioxane or pinacol can chelate boron and reduce degradation .
- Low-temperature storage : –20°C in amber vials prevents photolytic cleavage of the B-O bond .
Q. How do structural modifications (e.g., substituents on the piperazine ring) influence biological activity?
- Substituent position : Electron-withdrawing groups on the benzyl ring (e.g., nitro) enhance receptor binding affinity in related compounds .
- Piperazine flexibility : Bulky substituents reduce conformational flexibility, potentially altering selectivity in kinase inhibition assays .
- Boronate ester replacement : Replacing the dioxaborolane with a carboxylic acid decreases metabolic stability but improves aqueous solubility .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Docking studies : Predict binding modes to receptors (e.g., serotonin receptors) using software like AutoDock Vina. Focus on piperazine-pyridine interactions with active sites .
- QSAR models : Correlate substituent hydrophobicity (logP) with activity data to optimize pharmacokinetic profiles .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsomes to identify species-specific degradation pathways that may explain variability .
- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay reliability .
Q. What are the critical challenges in scaling up synthesis for in vivo studies?
- Boronate ester reactivity : Large-scale reactions require rigorous exclusion of moisture to prevent side reactions .
- Purification bottlenecks : Replace column chromatography with countercurrent chromatography for higher throughput .
- Toxicity profiling : Conduct Ames tests and acute toxicity assays early to identify liabilities .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
Table 2. Structural Modifications and Observed Effects
| Modification | Biological Effect | Reference |
|---|---|---|
| Benzyl → Trifluoroethyl | Increased CNS penetration | |
| Pyridine → Pyrimidine | Reduced kinase inhibition | |
| Boronate → Carboxylic Acid | Improved solubility, lower stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
